Cas no 101708-64-9 (1-Phenazinecarboxylicacid, 6-formyl-4,7,9-trihydroxy-8-methyl-, methyl ester)

1-Phenazinecarboxylicacid, 6-formyl-4,7,9-trihydroxy-8-methyl-, methyl ester structure
101708-64-9 structure
Product Name:1-Phenazinecarboxylicacid, 6-formyl-4,7,9-trihydroxy-8-methyl-, methyl ester
Numero CAS:101708-64-9
MF:C16H12N2O6
MW:328.276284217834
CID:216578
PubChem ID:135493835
Update Time:2025-04-19

1-Phenazinecarboxylicacid, 6-formyl-4,7,9-trihydroxy-8-methyl-, methyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Phenazinecarboxylicacid, 6-formyl-4,7,9-trihydroxy-8-methyl-, methyl ester
    • methyl 6-formyl-7,9-dihydroxy-8-methyl-4-oxo-10H-phenazine-1-carboxylate
    • 6-formyl-4,7,9-trihydroxy-8-methyl-1-phenazinecarboxylic acid,methyl ester
    • DN 61A PHENAZINE DERIV
    • PD-116,152
    • METHYL 6-FORMYL-7,9-DIHYDROXY-8-METHYL-4-OXO-4,10-DIHYDROPHENAZINE-1-CARBOXYLATE
    • PD 116152
    • 1-Phenazinecarboxylic acid, 6-formyl-4,7,9-trihydroxy-8-methyl-, methyl ester
    • NSC-373235
    • DTXSID40906512
    • 101708-64-9
    • AKOS040749130
    • NSC373235
    • methyl (6Z)-7-hydroxy-6-(hydroxymethylidene)-8-methyl-4,9-dioxo-10H-phenazine-1-carboxylate
    • Inchi: 1S/C16H12N2O6/c1-6-14(21)8(5-19)11-13(15(6)22)18-10-7(16(23)24-2)3-4-9(20)12(10)17-11/h3-5,18-19,21H,1-2H3/b8-5-
    • Chiave InChI: DPMHKBMRFUGOOD-YVMONPNESA-N
    • Sorrisi: OC1=C(C)C(C2=C(/C/1=C/O)N=C1C(C=CC(C(=O)OC)=C1N2)=O)=O

Proprietà calcolate

  • Massa esatta: 328.07000
  • Massa monoisotopica: 328.069536
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 3
  • Complessità: 695
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 125
  • XLogP3: 0.2

Proprietà sperimentali

  • Densità: 1.59
  • Punto di ebollizione: 611.1°Cat760mmHg
  • Punto di infiammabilità: 323.4°C
  • Indice di rifrazione: 1.708
  • PSA: 129.84000
  • LogP: 1.80730

1-Phenazinecarboxylicacid, 6-formyl-4,7,9-trihydroxy-8-methyl-, methyl ester Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Condizioni di conservazione:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti